An In-depth Technical Guide to 6-(Aminomethyl)morpholin-3-one Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-(Aminomethyl)morpholin-3-one Hydrochloride: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 6-(Aminomethyl)morpholin-3-one hydrochloride (CAS: 170799-36-7), a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, delve into a representative synthetic pathway, and illuminate its critical role as a key intermediate in the development of advanced therapeutics, most notably the leukocyte function-associated antigen 1 (LFA-1) inhibitor, fuzapladib. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this valuable compound.
The Strategic Importance of the Morpholin-3-one Scaffold
In the intricate landscape of drug discovery, particularly for agents targeting the central nervous system (CNS), the selection of the core chemical scaffold is a decision of paramount importance. The morpholine ring system has emerged as a privileged structure, prized for its unique combination of physicochemical properties that favorably influence pharmacokinetic and pharmacodynamic (PK/PD) profiles.[1][2][3]
The morpholine moiety, and by extension the morpholin-3-one variant, offers a delicate balance between hydrophilicity and lipophilicity. The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility, while the overall structure maintains sufficient lipophilic character to facilitate membrane permeability.[3][4] Furthermore, the nitrogen atom's pKa is typically in a range that allows for partial protonation at physiological pH, a feature often exploited to modulate solubility and target engagement.[1][2] These attributes collectively make morpholine-containing compounds adept at navigating the formidable blood-brain barrier (BBB), rendering them highly valuable in the pursuit of novel CNS therapies.[1][4] 6-(Aminomethyl)morpholin-3-one hydrochloride represents a functionally advanced version of this scaffold, offering a chiral center and a primary amine handle for further synthetic elaboration.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its application in research and development.
Compound Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 6-(aminomethyl)morpholin-3-one;hydrochloride | PubChem[5] |
| CAS Number | 170799-36-7 | BLD Pharm[6] |
| Molecular Formula | C₅H₁₁ClN₂O₂ | (Calculated) |
| Molecular Weight | 166.61 g/mol | (Calculated) |
| Canonical SMILES | C1C(OCC(=O)N1)CN | PubChem[5] |
| InChI Key | RRAANKOMZXHCIN-UHFFFAOYSA-N | PubChem[5] |
Physicochemical Data:
| Property | Value | Notes |
| Molecular Weight (Free Base) | 130.15 g/mol | Computed by PubChem 2.2[5] |
| Monoisotopic Mass (Free Base) | 130.074227566 Da | Computed by PubChem 2.2[5] |
| XLogP3 (Free Base) | -1.7 | Computed by XLogP3 3.0[5] |
| Polar Surface Area | 64.4 Ų | Computed |
| Solubility | Data not widely published; expected to be soluble in water and polar organic solvents like methanol and DMSO. | |
| Melting Point | Not specified in available literature. |
Synthesis and Purification
The synthesis of chiral morpholin-3-ones requires stereocontrolled methods to ensure enantiopurity, which is critical for pharmacological specificity. A common and effective strategy involves starting from readily available chiral precursors, such as amino acids.
Synthetic Rationale: A logical retrosynthetic approach for 6-(aminomethyl)morpholin-3-one begins with a chiral amino alcohol derivative. L-serine is an ideal starting material as it provides the necessary stereocenter and functional groups.[4] The synthesis involves protection of the amine, formation of the morpholinone ring via cyclization, and subsequent deprotection.
Illustrative Synthetic Workflow: The following diagram outlines a plausible multi-step synthesis to yield the target compound.
Caption: Synthetic pathway from L-Serine to the target compound.
Experimental Protocol: Synthesis of 6-(Aminomethyl)morpholin-3-one Hydrochloride
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.
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Step 1: Synthesis of N-Boc-L-Serinol (C):
-
Protect the amino group of L-Serine (A) using Di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., NaHCO₃) in a solvent mixture like THF/water to yield N-Boc-L-Serine (B) .
-
Reduce the carboxylic acid of (B) using a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) in anhydrous THF at 0 °C to room temperature. Work-up carefully to quench excess reagent and isolate N-Boc-L-Serinol (C) .
-
-
Step 2: Cyclization to form the Morpholinone Ring (D):
-
Dissolve (C) in an anhydrous aprotic solvent like THF.
-
Add sodium hydride (NaH) portion-wise at 0 °C to deprotonate both hydroxyl groups.
-
Add ethyl bromoacetate dropwise and allow the reaction to warm to room temperature and stir overnight. The reaction proceeds via an intramolecular Williamson ether synthesis followed by cyclization to form N-Boc-6-(hydroxymethyl)morpholin-3-one (D) .
-
-
Step 3: Conversion to Amine Precursor (F):
-
Convert the primary alcohol of (D) to a good leaving group by reacting with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) to yield the mesylate (E) .
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Displace the mesylate with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 60-80 °C) to form the azide intermediate (F) .
-
-
Step 4: Final Reduction, Deprotection, and Salt Formation (H):
-
Dissolve the azide (F) in methanol or ethanol.
-
Subject the solution to catalytic hydrogenation (H₂ gas, 1 atm) using palladium on carbon (10% Pd/C) as the catalyst. This single step efficiently reduces the azide to a primary amine and cleaves the Boc protecting group to yield the free base, 6-(aminomethyl)morpholin-3-one (G) .
-
Filter off the catalyst and concentrate the solvent.
-
Dissolve the resulting crude free base (G) in a minimal amount of a suitable solvent (e.g., methanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in 1,4-dioxane or diethyl ether).
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The hydrochloride salt (H) will precipitate and can be collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum.
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Purification and Characterization: Purification of intermediates is typically achieved via flash column chromatography. The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
Applications in Drug Discovery: The Fuzapladib Case Study
The primary application of 6-(aminomethyl)morpholin-3-one hydrochloride is as a sophisticated building block for synthesizing pharmacologically active molecules. Its most prominent role is as a key intermediate in the synthesis of Fuzapladib .
Fuzapladib (also known as IKV-741) is a novel anti-inflammatory agent approved for managing clinical signs associated with acute pancreatitis in dogs.[7][8][9] Its mechanism of action is the inhibition of leukocyte function-associated antigen 1 (LFA-1) activation.[7][10]
Mechanism of Action: LFA-1 is an integrin protein expressed on the surface of leukocytes, such as neutrophils.[11] During an inflammatory response, signaling molecules trigger a conformational change in LFA-1 from a low-affinity to a high-affinity state. This "activation" allows LFA-1 to bind tightly to Intercellular Adhesion Molecule 1 (ICAM-1) on the surface of endothelial cells lining blood vessels. This binding is a critical step that precedes the migration of neutrophils out of the bloodstream and into the inflamed tissue (extravasation).[9][11] In pancreatitis, this neutrophil infiltration exacerbates tissue damage. Fuzapladib prevents the activation of LFA-1, thereby inhibiting neutrophil adhesion and migration, which helps to mitigate the inflammatory cascade.[8][11]
Caption: Fuzapladib inhibits LFA-1 activation, preventing neutrophil adhesion.
Safety, Handling, and Stability
As with any laboratory chemical, proper handling of 6-(aminomethyl)morpholin-3-one hydrochloride is essential. The following information is synthesized from safety data sheets of structurally related compounds and should be supplemented by consulting the specific SDS for this product.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[12][13] Avoid formation and inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[12][14] Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12]
-
Hazard Identification: This compound is expected to be classified as a skin and eye irritant.[13][14] It may cause respiratory tract irritation if inhaled.[14] Some morpholine derivatives may cause allergic skin reactions.[12]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.[12][13]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[12][13]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[12][13]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]
-
-
Storage and Stability: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The compound is generally stable under recommended storage conditions but should be kept away from strong oxidizing agents.[15]
Conclusion
6-(Aminomethyl)morpholin-3-one hydrochloride is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and versatile functional groups, built upon the advantageous morpholinone core, make it a high-value intermediate for constructing complex molecular architectures. Its integral role in the synthesis of the LFA-1 inhibitor fuzapladib underscores its importance in developing next-generation therapeutics for inflammatory diseases. A solid understanding of its properties, synthesis, and handling is crucial for any researcher or organization looking to leverage its potential in drug discovery and development programs.
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Kii, Y., et al. (2022). Species differences in the biopharmaceutical properties of fuzapladib sodium monohydrate in rats, cats, and dogs. MedCrave Online. Retrieved from [Link]
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